molecular formula C23H22FN3O2 B2764871 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-23-5

2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2764871
CAS No.: 1358830-23-5
M. Wt: 391.446
InChI Key: SKCJFUGUYRWINZ-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes a butoxyphenyl group, a fluorobenzyl group, and a pyrazolopyrazine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolopyrazine Core: : This step involves the cyclization of appropriate precursors to form the pyrazolopyrazine ring system. For example, starting from a hydrazine derivative and a diketone, the cyclization can be achieved under acidic or basic conditions.

  • Introduction of the Butoxyphenyl Group: : The butoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolopyrazine intermediate with a butoxyphenyl halide in the presence of a base such as potassium carbonate.

  • Attachment of the Fluorobenzyl Group: : The final step involves the alkylation of the pyrazolopyrazine intermediate with a fluorobenzyl halide. This reaction can be carried out under basic conditions, using reagents like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the butoxyphenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur at the pyrazolopyrazine core or the fluorobenzyl group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions. Reagents such as sodium azide or thiols can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It could be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-butoxyphenyl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    2-(2-butoxyphenyl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Contains a chlorine atom instead of fluorine, potentially altering its properties.

    2-(2-butoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: The methyl group may influence its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in 2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can significantly impact its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, alter lipophilicity, and influence binding interactions with biological targets, making this compound unique compared to its analogs.

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-2-3-14-29-22-7-5-4-6-19(22)20-15-21-23(28)26(12-13-27(21)25-20)16-17-8-10-18(24)11-9-17/h4-13,15H,2-3,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCJFUGUYRWINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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